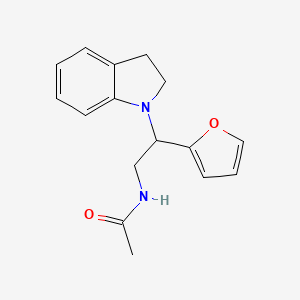

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMISVDDBWMAGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Q & A

Q. What are the standard synthetic routes for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. For example, indole derivatives may be alkylated using chloroethylacetamide intermediates in the presence of a base like K₂CO₃, followed by coupling with furan-containing precursors. Solvents such as DMF or dichloromethane are used, with catalysts like EDCI/HOBt for amide bond formation. Optimization focuses on temperature control (e.g., reflux at 80°C), stoichiometric ratios, and purification via column chromatography to improve yields (65–85%) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., indole NH at δ 10.2 ppm, furan protons at δ 6.3–7.1 ppm) and carbonyl groups (δ 168–170 ppm). X-ray crystallography resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the indole and furan moieties, critical for understanding spatial interactions. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 339.3) .

Q. What key functional groups influence the compound’s reactivity, and how do they participate in chemical modifications?

The acetamide group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids. The furan ring participates in electrophilic substitutions (e.g., nitration), while the indole NH can be alkylated or acylated. Reactivity is modulated by electron-donating/withdrawing effects of substituents, as seen in derivatives with halogen or methoxy groups .

Q. What in vitro assays are recommended to evaluate the compound’s biological activity, and what controls are essential?

Standard assays include:

- Anticancer : MTT assay using cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.

- Antimicrobial : Broth microdilution for MIC determination against Gram+/− bacteria.

- Anti-inflammatory : COX-2 inhibition ELISA. Controls: Vehicle (DMSO), positive controls (e.g., doxorubicin for cytotoxicity), and solvent-only blanks to rule out artifacts .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies via HPLC:

- pH stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24–72 hours.

- Thermal stability : Heat at 40–60°C for 1–4 weeks. Degradation products are identified using LC-MS, with indole ring oxidation and acetamide hydrolysis as common pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different in vitro studies?

Discrepancies often arise from assay variability (e.g., cell line heterogeneity, serum concentration). To address this:

- Use orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT).

- Standardize protocols (e.g., ATP-based viability assays).

- Validate findings with dose-response curves and statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. How can computational methods predict the compound’s binding affinity to biological targets like kinases or GPCRs?

Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., Bcl-2 for anticancer activity). MD simulations (GROMACS) assess binding stability over 100 ns, analyzing RMSD and hydrogen-bond persistence. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on furan) with activity .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

- Core modifications : Synthesize analogs with substituted indoles (e.g., 5-Cl, 7-OCH₃) or furans (e.g., 3-thiophene).

- Side-chain variations : Replace acetamide with sulfonamide or urea groups.

- Pharmacophore mapping : Use crystallographic data to identify critical H-bond donors/acceptors. Test analogs in functional assays to link structural changes to potency .

Q. What mechanistic pathways are hypothesized for its anticancer activity, and how can they be validated?

Proposed mechanisms include topoisomerase inhibition (DNA relaxation assays) or kinase inhibition (Western blot for p-Akt/p-ERK). Validate via:

- Gene knockdown : siRNA targeting suspected pathways.

- Cellular imaging : Confocal microscopy for apoptosis markers (e.g., Annexin V) .

Q. How can pharmacokinetic properties like bioavailability and metabolic clearance be profiled preclinically?

- In vitro ADME : Caco-2 assays for permeability, microsomal stability (human liver microsomes).

- In vivo studies : Administer to rodents (IV/PO) for AUC calculations.

- Metabolite ID : LC-MS/MS after incubation with hepatocytes. Major pathways include cytochrome P450-mediated oxidation of the indole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.